molecular formula C12H17NO B13671906 1-(2-Ethoxybenzyl)azetidine

1-(2-Ethoxybenzyl)azetidine

Cat. No.: B13671906
M. Wt: 191.27 g/mol
InChI Key: WOKCPEYLMZXBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxybenzyl)azetidine is a synthetically valuable chemical scaffold based on the azetidine ring, a four-membered nitrogen-containing heterocycle of significant interest in modern pharmaceutical and agrochemical research . Azetidines are considered privileged structures in drug discovery due to their desirable properties, which include contributing to three-dimensionality, improving metabolic stability, and serving as bioisosteres for more common motifs like piperidines . The 2-ethoxybenzyl substitution on the ring nitrogen makes this compound a particularly useful intermediate for constructing novel molecules. Researchers primarily value this compound as a versatile building block. It can be utilized in various reaction types, including further functionalization of the azetidine ring, cross-coupling reactions to create more complex architectures, and serving as a ligand in metal-catalyzed transformations . The azetidine ring itself is known to be present in compounds with a range of biological activities, such as cholesterol-lowering agents, anti-inflammatory compounds, and antidepressant agents, highlighting the potential of this scaffold in developing bioactive molecules . As a strained heterocycle, the azetidine ring can also participate in ring-opening reactions, providing access to a diverse array of functionalized amine products . This product is intended for research applications only, such as in medicinal chemistry for the synthesis of novel compounds, in chemical biology as a probe, and in methodology development for organic synthesis. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3

InChI Key

WOKCPEYLMZXBME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC2

Origin of Product

United States

Mechanistic Investigations of 1 2 Ethoxybenzyl Azetidine Formation and Reactions

Elucidation of Reaction Pathways for Key Synthetic Transformations

The synthesis of the azetidine (B1206935) ring, a strained four-membered heterocycle, is a notable challenge in organic chemistry due to unfavorable ring strain in the transition states leading to its formation. e3s-conferences.org Common strategies for constructing the N-substituted azetidine core of a molecule like 1-(2-Ethoxybenzyl)azetidine typically involve intramolecular cyclization or intermolecular cycloaddition reactions. researchgate.netrsc.org

Intramolecular cyclization is a primary route for forming the azetidine ring. For this compound, a plausible precursor would be a γ-aminohalide or a γ-amino alcohol derivative, such as N-(2-ethoxybenzyl)-3-chloropropan-1-amine. The ring closure proceeds via an intramolecular nucleophilic substitution (an S_N2 reaction), where the nitrogen atom attacks the electrophilic carbon bearing a leaving group. This is classified as a 4-exo-tet cyclization, a process that can be kinetically challenging but is feasible under appropriate conditions. bham.ac.uk

Transition state (TS) analysis, performed using computational chemistry methods, is crucial for understanding the feasibility and stereochemical outcome of such cyclizations. e3s-conferences.org For the formation of an azetidine ring, calculations can model the geometry and energy of the transition state. researchgate.net The activation energy (ΔG‡) for the 4-exo-tet ring closure is generally higher than for analogous 5-exo-tet (pyrrolidine) or 6-exo-tet (piperidine) cyclizations due to increased angle strain in the four-membered ring's transition state. nih.gov

Computational studies on similar cyclizations reveal that the transition state involves an optimized geometry where the nucleophilic nitrogen, the electrophilic carbon, and the leaving group approach a collinear arrangement, typical for an S_N2 reaction. nih.govacs.org The energy of this transition state determines the reaction rate. In a study on the formation of 2-arylazetidines, Density Functional Theory (DFT) calculations showed that while the five-membered pyrrolidine (B122466) ring is the thermodynamically more stable product, the four-membered azetidine can be formed as the kinetic product under specific, base-promoted conditions. nih.govacs.org The balance between ring strain and orbital overlap in the transition state is a key determinant of the reaction's success. nih.gov

Table 1: Representative Calculated Activation Energies for Azetidine vs. Pyrrolidine Formation

Reaction TypeRing SystemCalculated Activation Free Energy (ΔG‡) (kJ/mol)Reference
4-exo-tet CyclizationAzetidine~63-80 nih.gov
5-exo-tet CyclizationPyrrolidineLower than Azetidine nih.gov
Note: Values are generalized from studies on related systems and illustrate the kinetic barrier for forming the strained four-membered ring compared to the five-membered alternative.

Alternative pathways to azetidines involve radical or photochemical reactions. pageplace.de The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidine rings. chim.it For this compound, this could hypothetically involve the photochemical reaction of an imine formed from 2-ethoxybenzaldehyde (B52182) and an appropriate amine with an alkene. These reactions are often mediated by visible light and may require a photosensitizer to facilitate the process through triplet energy transfer. researchgate.netccnu.edu.cn

Radical-based methods have also emerged for azetidine synthesis. For instance, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines. rsc.org The mechanism involves the generation of an α-aminoalkyl radical, which adds to the alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. rsc.org Another approach involves the strain-release functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) using radical intermediates generated photochemically. uni-muenchen.de

Mechanistic investigations into these photochemical pathways often involve spectroscopic and computational studies to identify key intermediates, such as biradicals in the aza Paternò–Büchi reaction or specific radical species in copper-catalyzed processes. rsc.orgacs.org The success of these reactions often depends on the electronic properties of the precursors and the stability of the radical intermediates involved.

Catalysis is essential for controlling the regio- and stereoselectivity of many azetidine syntheses, particularly when creating substituted rings with specific stereochemistry. rsc.orgthieme-connect.com Both metal-based catalysts and organocatalysts are employed.

For instance, palladium-catalyzed intramolecular amination of C-H bonds is a known method for producing azetidines. organic-chemistry.org Gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to chiral azetidin-3-ones, where the catalyst facilitates the key intramolecular N-H insertion into a gold carbene intermediate. nih.gov In the context of this compound, if the synthesis proceeds via a precursor with prochiral centers, a chiral catalyst could be used to achieve an enantioselective synthesis.

The catalytic asymmetric [2+2] cycloaddition between imines and allenoates, catalyzed by cinchona alkaloids, yields highly enantioenriched azetidines. thieme-connect.com The catalyst directs the facial selectivity of the attack, leading to one enantiomer over the other. Similarly, tantalum catalysts have been used for hydroaminoalkylation reactions to form azetidines. rsc.org DFT calculations are often used to rationalize the role of the catalyst, showing how it interacts with the substrates to lower the energy of the transition state for the desired stereochemical pathway while raising it for undesired pathways. thieme-connect.com

Table 2: Examples of Catalysts in Stereoselective Azetidine Synthesis

Catalyst TypeReactionRole of CatalystReference
Cinchona AlkaloidAsymmetric [2+2] CycloadditionControls enantioselectivity thieme-connect.com
Gold (I) ComplexesOxidative Cyclization of N-propargylsulfonamidesGenerates α-oxogold carbene for N-H insertion nih.gov
Palladium ComplexesIntramolecular Allylic AminationCatalyzes C-N bond formation rsc.org
Copper (I) ComplexesDirect Alkylation of 1-Azabicyclo[1.1.0]butaneEnables functionalization with organometal reagents organic-chemistry.org

Theoretical and Computational Studies of Reactivity

Computational chemistry provides indispensable tools for predicting and explaining the reactivity of molecules like this compound. Quantum chemical calculations can model its electronic structure, identify reactive sites, and map out the energy profiles of its potential reactions. nih.govsmolecule.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. acs.orgresearchgate.net For a molecule like this compound, these calculations can predict the activation energies for various transformations, such as ring-opening reactions, N-debenzylation, or substitution on the aromatic ring. The azetidine ring possesses significant strain energy (approx. 25.2 kcal/mol), which makes it susceptible to ring-opening reactions under appropriate conditions. researchgate.net

Calculations can model the entire reaction coordinate for a proposed transformation, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net For example, the acid-catalyzed ring-opening of an azetidine would proceed via a protonated azetidinium ion intermediate. Computational models can determine the most likely site of protonation and the subsequent energy barrier for nucleophilic attack, which leads to ring cleavage. ugent.be These calculations have shown that explicit solvent models are often necessary to accurately describe the energetics, especially when charged species are involved. ugent.be

Table 3: Hypothetical Energetics for Azetidine Reactions Based on Computational Studies of Analogues

Reaction TypeKey Species ModeledTypical Calculated QuantitySignificanceReference
Ring-OpeningAzetidinium ion intermediate, Transition StateActivation Energy (ΔG‡)Predicts the kinetic feasibility of ring-opening ugent.be
N-DebenzylationTransition State for C-N bond cleavageReaction Enthalpy (ΔH)Determines if the reaction is energetically favorableGeneral Principle
Cyclization4-exo-tet Transition StateActivation Energy (ΔG‡)Explains kinetic control in ring formation nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom. This high-energy, occupied orbital makes the nitrogen atom the primary site for nucleophilic reactions, such as protonation or alkylation.

The LUMO, or the lowest energy unoccupied orbital, identifies the most electrophilic sites in the molecule. In an azetidine, the LUMO is typically associated with the σ* antibonding orbitals of the strained C-N bonds within the ring. An incoming nucleophile would interact with this LUMO, leading to the cleavage of a C-N bond and subsequent ring-opening. FMO analysis can successfully rationalize the regioselectivity of such ring-opening reactions, where electrostatic predictions sometimes fail. ugent.be Additionally, the π* orbitals of the benzyl (B1604629) ring contribute to low-lying unoccupied orbitals, suggesting that electrophilic aromatic substitution would also be a possible reaction pathway.

Computational software can calculate and visualize these frontier orbitals and their energy levels. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 4: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted LocationImplied Reactivity
HOMONitrogen lone pairNucleophilic reactions at nitrogen (e.g., with acids, electrophiles)
LUMOσ* orbitals of azetidine C-N bondsElectrophilic sites for nucleophilic attack, leading to ring-opening
LUMO+nπ* orbitals of the ethoxybenzyl ringSite for electrophilic aromatic substitution (under forcing conditions)
Note: This table is a qualitative prediction based on the general principles of FMO theory as applied to N-substituted azetidines.

Computational Predictions of Reaction Outcomes and Substrate Scope

Computational modeling has emerged as a powerful tool to predict the outcomes and explore the substrate scope of chemical reactions, including those for the formation of azetidines. mit.edunih.govcsmres.co.uk These in silico methods can prescreen potential reactants, saving time and resources that would otherwise be spent on trial-and-error experimentation. mit.eduthescience.dev

Density Functional Theory (DFT) calculations are another key computational tool used to investigate reaction mechanisms and predict regioselectivity. nih.gov For example, in the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines, DFT calculations have shown that the 4-exo-dig cyclization pathway is kinetically favored over the more common 5-endo-dig pathway. nih.gov These computational insights are crucial for understanding and controlling the formation of specific azetidine isomers.

Furthermore, computational studies can elucidate the role of catalysts and reaction conditions. In the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, computational analysis suggested that the coordination of the lanthanum (III) catalyst to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.org Quantum chemical calculations have also been employed to understand the ring-opening reactions of azetidine derivatives, which is critical for predicting their stability and reactivity. csic.es For instance, these calculations have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. csic.esresearchgate.net

The table below summarizes some examples of how computational methods have been applied to predict reaction outcomes and substrate scope in azetidine chemistry.

Computational MethodApplicationKey Findings
Frontier Orbital Energy CalculationsPredicting reactivity of alkene-oxime pairs in photocatalyzed azetidine synthesis. mit.eduEnabled successful prediction of viable substrate pairs and expanded the known substrate scope. mit.eduthescience.dev
Density Functional Theory (DFT)Investigating the mechanism of copper-catalyzed radical cyclization of ynamides. nih.govRevealed that the 4-exo-dig pathway is kinetically favored for azetidine formation. nih.gov
Quantum Chemical CalculationsStudying the ring-opening of azetidine derivatives. csic.esShowed that one-electron reduction significantly lowers the energy barrier for ring-opening. csic.es
Catalyst-Substrate Interaction ModelingExplaining regioselectivity in La(OTf)3-catalyzed azetidine synthesis. frontiersin.orgAttributed the observed regioselectivity to the coordination of the lanthanum catalyst. frontiersin.org

Ring Strain Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of azetidines, including this compound, are significantly influenced by the inherent strain within the four-membered ring. rsc.orgrsc.orgresearchgate.net This ring strain, estimated to be approximately 25.2-25.4 kcal/mol, is a driving force for many of the characteristic reactions of azetidines. rsc.orgresearchgate.netclockss.org

The strain energy of the azetidine ring lies between that of the more reactive and less stable three-membered aziridines (approx. 26.7-27.7 kcal/mol) and the significantly more stable and less reactive five-membered pyrrolidines (approx. 5.4-5.8 kcal/mol). rsc.orgresearchgate.net This intermediate level of strain endows azetidines with a unique combination of reasonable stability for handling and sufficient reactivity to participate in a variety of chemical transformations that might not be accessible to less strained systems. rsc.orgrsc.orgresearchgate.net

The ring strain facilitates reactions that involve the opening of the azetidine ring. nih.gov While ring-opening reactions of aziridines are very common, similar cleavages of the less strained azetidine N-C bond are less frequent but can be triggered under appropriate conditions. rsc.org For example, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant amide group nucleophilically attacks the strained ring. nih.gov The rate of this decomposition is sensitive to pH, with faster decomposition occurring at lower pH due to the protonation of the azetidine nitrogen, which precedes ring opening. nih.gov The stability of the azetidine ring in such cases is therefore dependent on the pKa of the azetidine nitrogen. nih.gov

The strain of the azetidine ring also plays a role in its interaction with other molecules. For instance, in the addition of organometallics to N-acyl-azetidines, the ring strain, combined with the pyramidalization of the amide bond nitrogen, contributes to the formation of stable tetrahedral intermediates. rsc.org This stability prevents the immediate collapse of the intermediate, allowing for further reactions to occur.

However, the inherent strain can also lead to undesired stability issues. nih.gov Besides chemical decomposition, the strain can make azetidines susceptible to metabolic ring-opening, for example, through reaction with glutathione. nih.gov

The table below provides a comparison of the ring strain energies of azetidine and related cyclic amines.

Cyclic AmineRing SizeRing Strain Energy (kcal/mol)
Aziridine326.7 - 27.7 rsc.orgresearchgate.netclockss.org
Azetidine 4 25.2 - 25.4 rsc.orgresearchgate.netclockss.org
Pyrrolidine55.4 - 5.8 rsc.orgresearchgate.net
Piperidine6~0 researchgate.net

This data clearly illustrates the intermediate strain of the azetidine ring, which is a key determinant of its unique chemical properties.

Structure Activity Relationship Sar Studies and Molecular Design of 1 2 Ethoxybenzyl Azetidine Analogs

Conformational Analysis of the Azetidine (B1206935) Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in medicinal chemistry. enamine.net Its inherent ring strain and non-planar, puckered conformation distinguish it from more common five- and six-membered rings, offering a unique three-dimensional geometry for presentation of substituents. enamine.netresearchgate.net This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net

Influence of the 2-Ethoxybenzyl Moiety on Molecular Interactions

The 2-ethoxybenzyl moiety of 1-(2-ethoxybenzyl)azetidine plays a crucial role in defining its interactions with biological targets. This group is composed of a benzene (B151609) ring substituted with an ethoxy group at the ortho position. The benzyl (B1604629) group itself provides a large, hydrophobic surface capable of engaging in various non-covalent interactions.

π-Stacking and Aromatic Interactions: The π-system of the benzene ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com It can also engage in cation-π interactions with positively charged residues.

Hydrogen Bonding: The ethoxy group introduces a polar element. The oxygen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl groups of serine or threonine, or the amide protons of the peptide backbone. cambridgemedchemconsulting.com

Conformational Influence: The ortho-ethoxy substituent can influence the rotational freedom of the benzyl group around the bond connecting it to the azetidine nitrogen. This steric influence can lock the benzyl group into a preferred conformation, which may be beneficial for binding if it aligns with the geometry of the target's binding site. The ethoxy group's flexibility also allows it to adopt various conformations to optimize interactions within a binding pocket.

The combination of these interactions, dictated by the 2-ethoxybenzyl moiety, is critical for the molecule's binding affinity and selectivity for its target. ontosight.aimdpi.com

Design Principles for Azetidine-Based Molecular Probes

Molecular probes are essential tools for studying biological systems. rsc.org Azetidine-containing compounds are increasingly used as scaffolds for the design of such probes due to their favorable physicochemical properties. researchgate.netnih.gov The design of azetidine-based probes follows several key principles:

Scaffold Rigidity and Vectorial Display: The conformationally restricted nature of the azetidine ring provides a rigid framework. enamine.net This allows for the precise, predictable spatial arrangement of functional groups and reporter moieties (e.g., fluorophores, biotin (B1667282) tags, or photoaffinity labels). This "vectorial display" is crucial for probing specific interactions within a binding site.

Modulation of Physicochemical Properties: The azetidine ring is considered a "small polar" group. nih.gov Its incorporation can improve properties like aqueous solubility and metabolic stability compared to larger or more lipophilic scaffolds. researchgate.net This is particularly important for developing probes with good bioavailability and pharmacokinetic profiles, especially for applications in the central nervous system (CNS), where blood-brain barrier penetration is critical. nih.gov

Synthetic Accessibility and Diversification: The development of robust synthetic methods allows for the introduction of diverse substituents onto the azetidine core. researchgate.netchemrxiv.org This enables the creation of libraries of probes with varied properties, facilitating the optimization of binding affinity, selectivity, and the specific function of the probe. nih.govnih.gov For example, photoaffinity labels can be incorporated to covalently link the probe to its target, allowing for subsequent identification and characterization. researchgate.net

Ligand Design and Binding Mechanism Investigations

The azetidine scaffold has been successfully employed in the design of ligands for a variety of biological targets, including monoamine transporters, Stat3, and chymase.

Monoamine Transporters: A series of 3-aryl-3-arylmethoxy-azetidines have been developed as high-affinity ligands for the serotonin (B10506) transporter (SERT). nih.gov SAR studies revealed that substitutions on the aryl rings can modulate affinity and selectivity between SERT and the dopamine (B1211576) transporter (DAT). grafiati.comnih.gov For instance, dichloro-substituted analogs showed potent SERT binding. nih.gov The rigid azetidine scaffold was found to be a suitable replacement for the tropane (B1204802) ring system found in other monoamine transporter inhibitors. uno.edu

Stat3: Azetidine-2-carboxamide analogs have emerged as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. researchgate.netnih.govnih.gov Replacing a proline linker with the smaller azetidine ring resulted in a significant boost in inhibitory potency. nih.govacs.org These compounds were found to bind irreversibly to STAT3, likely through covalent modification of cysteine residues, and selectively inhibit its DNA-binding activity over other STAT family members. nih.gov Isothermal titration calorimetry confirmed high-affinity binding to STAT3. nih.gov

Chymase: Azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of chymase, a serine protease involved in cardiovascular and inflammatory diseases. iipseries.orgzenodo.org Specific 3-benzyl-4-substituted-phenoxy-1-carbamoyl-azetidin-2-ones have demonstrated high potency against human chymase. iipseries.org

The following table summarizes the binding affinities of selected azetidine analogs for monoamine transporters:

CompoundTargetBinding Affinity (Ki, nM)
3-(3,4-dichlorobenzylidene)azetidineSERT139
DAT531
Dichloro-substituted 3-aryl-3-arylmethoxy-azetidine (6e)SERT3.5
Dichloro-substituted N-methyl-3-aryl-3-arylmethoxy-azetidine (7c)SERT1.0
Tetrachloro-substituted N-methyl-3-aryl-3-arylmethoxy-azetidine (7i)SERT1.3

Data sourced from multiple studies. uno.edunih.gov

Computational Approaches to SAR Prediction

Computational methods are invaluable for predicting the biological activity of novel compounds and for rationalizing observed SAR data. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two powerful techniques used in this context.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. rjptonline.orgmdpi.com This information can elucidate key binding interactions and guide the design of new analogs with improved affinity.

Pf-DHODH: In the context of antimalarial drug discovery, azetidine-2-carbonitrile (B3153824) derivatives have been docked into the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.govbrieflands.com These studies have shown that hydrogen bonds between the azetidine ring or hydroxyl substituents and amino acid residues like Asp204 or Asp200 are crucial for binding. nih.gov The docking results helped in the design of new derivatives with enhanced predicted binding energies. nih.govscialert.net

MDM2: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive cancer target. nih.gov Docking studies of various small molecule inhibitors, including those with heterocyclic scaffolds, into the p53-binding pocket of MDM2 have been used to predict binding modes and affinities. researchgate.netnih.gov While specific docking studies for this compound with MDM2 are not reported, the principles from studies with similar scaffolds can be applied to hypothesize potential interactions.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of activity for new, unsynthesized compounds.

For a series of thirty-four azetidine-2-carbonitrile derivatives with antimalarial activity, a QSAR model was developed. nih.govnih.govresearchgate.net The model showed a high correlation coefficient (R² = 0.9465), indicating its robustness and predictive power. nih.govnih.gov The most influential descriptor in the model was found to be related to the polarizability of the molecule. nih.govresearchgate.net This finding guided the design of new theoretical derivatives with substitutions aimed at increasing polarizability, such as the introduction of electron-withdrawing groups. brieflands.comnih.gov Similarly, QSAR studies on azetidin-2-one derivatives have revealed that molar refractivity, a polarizability parameter, is a key determinant of their antimicrobial activity. chalcogen.ro

The following table presents the statistical parameters of a representative QSAR model for azetidine derivatives:

ParameterValueDescription
0.9465Coefficient of determination, indicating the goodness of fit.
Q²cv0.8981Cross-validated R², indicating the model's internal predictive ability.
R²pred0.6915External validated R², indicating the model's ability to predict the activity of an external test set.

Data from a study on azetidine-2-carbonitriles. nih.govnih.gov

Applications of 1 2 Ethoxybenzyl Azetidine and Its Analogs in Advanced Chemical Research

Role as Synthetic Building Blocks and Intermediates

Azetidines are increasingly recognized as valuable building blocks in organic synthesis. clockss.org Their inherent ring strain can be harnessed for ring-opening or ring-expansion reactions, providing access to a variety of other molecular structures. clockss.org This reactivity, combined with the ability to introduce diverse substituents onto the azetidine (B1206935) ring, makes them powerful precursors for more complex molecules.

The azetidine ring serves as a versatile starting point for the synthesis of larger, more complex heterocyclic systems. clockss.org The strain within the four-membered ring facilitates ring-expansion reactions, allowing for the construction of five-membered rings like pyrrolidines and six-membered heterocycles. clockss.org For instance, N-activated azetidines can undergo nucleophilic ring-opening to produce acyclic amino compounds, which can then be cyclized to form different heterocyclic structures. clockss.org

Azetidine carboxylic acids, in particular, are important scaffolds for creating a variety of biologically active heterocyclic compounds. nih.gov Synthetic strategies such as the aza-Michael addition to azetidine-derived acceptors allow for the introduction of various heterocyclic moieties, creating complex hybrid molecules. nih.gov This approach has been used to synthesize novel compounds containing pyrazole, imidazole, and triazole rings linked to an azetidine core. nih.gov The functional groups on these precursors can be further modified, for example, through cross-coupling reactions like the Suzuki-Miyaura reaction, to build even greater molecular diversity. nih.gov

Azetidine-based structures are frequently used in the design of peptidomimetics and the synthesis of unnatural amino acids. sigmaaldrich.comnih.gov Azetidine-2-carboxylic acid, a cyclic amino acid, is often incorporated into peptide chains as a conformationally constrained analog of proline. researchgate.net This substitution can significantly alter the peptide's secondary structure, influencing its folding properties and biological activity. researchgate.net By introducing rigidity, the azetidine motif can improve a peptide's metabolic stability, resistance to enzymatic degradation, and binding affinity for its target. nih.govcpcscientific.com

The synthesis of novel azetidine-containing peptides has been explored in the development of new therapeutic agents. For example, analogs of the antitumor agent TZT-1027 (soblidotin) have been created by replacing a phenylethyl group with a 3-aryl-azetidine moiety. nih.govmdpi.com This conformational restriction strategy led to the development of compounds with potent antiproliferative activities against various cancer cell lines. nih.govmdpi.com The use of these unnatural amino acid building blocks is a key strategy in modern drug discovery to enhance the pharmacological properties of peptide-based drugs. nih.govnih.gov

Contributions to Asymmetric Catalysis as Chiral Ligands and Organocatalysts

Chiral azetidines have emerged as effective components in the field of asymmetric catalysis, where they are used as ligands for metal catalysts or as organocatalysts themselves. clockss.org The rigid structure of the azetidine ring, when appropriately substituted, can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in chemical transformations. nih.gov

The design of C2-symmetric chiral ligands, a successful strategy in asymmetric catalysis, has been applied to azetidine-derived structures. mdpi.com These ligands modify the reactivity and selectivity of a metal catalyst, directing the reaction to preferentially form one enantiomer of the product. nih.gov Chiral, enantiomerically pure azetidines have been successfully used in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. clockss.orgacs.org The development of new chiral azetidine-based ligands continues to be an active area of research, aiming to create catalysts with improved efficiency and selectivity for a wide range of chemical reactions. nih.govresearchgate.net

Exploration as Chemical Probes for Biological Systems (Mechanistic Focus)

Azetidine-containing molecules are valuable tools for probing biological systems due to their ability to be tailored for specific molecular targets. By modifying the substituents on the azetidine ring, researchers can fine-tune the molecule's affinity and selectivity, allowing for detailed investigations into the mechanisms of enzyme inhibition and receptor binding.

Azetidine analogs have been instrumental in elucidating enzyme inhibition mechanisms. A notable example is their role in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (Stat3), a protein that is often overactive in cancer. nih.govnih.govresearchgate.net A series of potent azetidine-based compounds were found to irreversibly bind to Stat3. nih.govresearchgate.net Mechanistic studies revealed that these compounds form a covalent bond with specific cysteine residues (Cys426 and Cys468) on the Stat3 protein. nih.govresearchgate.net This covalent modification directly and selectively inhibits the DNA-binding activity of Stat3, preventing it from carrying out its function as a transcription factor. nih.gov These inhibitors showed high selectivity for Stat3 over other Stat family members like Stat1 and Stat5. nih.govresearchgate.net

In a different context, the azetidine-4-one derivative, 4-[1-([bis-(4-methyl-phenyl)-methyl]-carbamoyl)-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid (BCEAB), was identified as a novel inhibitor of chymase. nih.gov Chymase is a serine protease involved in inflammation and tissue remodeling. nih.govnih.gov Inhibition of chymase by compounds like BCEAB has been shown to reduce cardiac fibrosis, attenuate inflammation, and protect against myocardial injury, partly by preventing the activation of downstream targets like matrix metalloproteinase-9 (MMP-9). nih.govnih.gov

Compound ClassTarget EnzymeMechanism of ActionKey FindingsSource
Azetidine-based compounds (e.g., H172, H182)Stat3Irreversible, covalent binding to Cys426 and Cys468Selectively inhibits Stat3 DNA-binding activity with IC50 values of 0.38–0.98 μM. nih.govnih.govresearchgate.net
BCEAB (azetidin-4-one derivative)ChymaseInhibition of protease activitySuppresses cardiac fibrosis and attenuates inflammation by preventing activation of downstream targets. nih.gov

The azetidine scaffold has also been incorporated into molecules designed to selectively target specific neurotransmitter transporters. The selectivity of a drug for different monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), is crucial for its pharmacological profile.

Research into novel inhibitors for these transporters has explored how structural modifications affect binding affinity and selectivity. For instance, studies on modafinil (B37608) analogs showed that substitutions on the diphenyl rings could significantly alter the binding preference between DAT and SERT. nih.gov Similarly, analogs of lobeline (B1674988) were developed that exhibited high potency and selectivity for either DAT or SERT, depending on their stereochemistry. nih.gov In another area, a series of azetidine-based inhibitors of the glycine (B1666218) transporter-1 (GlyT1) were developed. researchgate.net One potent compound from this series was shown to effectively raise glycine levels in the cerebrospinal fluid and demonstrated efficacy in animal models of memory enhancement, highlighting the potential of the azetidine core in designing selective central nervous system agents. researchgate.net The rigid structure of the azetidine ring can help to orient key binding groups in a conformation that is optimal for interaction with one receptor subtype over another, thereby enhancing binding selectivity.

Compound SeriesPrimary Target(s)Role of Azetidine or Analogous MoietyKey Selectivity FindingsSource
Azetidine-based inhibitorsGlycine Transporter-1 (GlyT1)Core scaffold providing conformational restraint.Led to potent and selective inhibitors that enhance memory in behavioral studies. researchgate.net
Des-keto Lobeline AnalogsDopamine Transporter (DAT), Serotonin Transporter (SERT)N/A (Illustrates principle of selectivity)Different enantiomers showed high selectivity for either DAT or SERT. nih.gov
Modafinil AnalogsDopamine Transporter (DAT), Serotonin Transporter (SERT)N/A (Illustrates principle of selectivity)Halogen substitution on diphenyl rings improved DAT affinity and selectivity over SERT. nih.gov

Potential in Materials Science: Monomers and Crosslinkers

The strained four-membered ring of azetidine and its derivatives makes them susceptible to cationic ring-opening polymerization (CROP), a process that yields polyamines with various potential applications. researchgate.netrsc.org This reactivity is the foundation for their potential use as monomers and crosslinkers in the synthesis of advanced polymeric materials. The polymerization of azetidines can be initiated by various cationic species, leading to the formation of linear or branched poly(trimethylenimine) structures. utwente.nl

The substitution on the azetidine nitrogen, such as the 2-ethoxybenzyl group in 1-(2-Ethoxybenzyl)azetidine, is expected to significantly influence the polymerization process and the properties of the resulting polymer. The nature of the N-substituent can affect the monomer's basicity and steric hindrance, which in turn impacts the rate of propagation and the potential for chain transfer or termination reactions. researchgate.net For instance, the polymerization of N-alkylazetidines can, under certain conditions, proceed as a "living" polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net

The incorporation of functional groups, like the ethoxybenzyl moiety, into the polymer backbone can impart specific properties to the material. These functionalities can influence solubility, thermal stability, and adhesive properties. Furthermore, polymers bearing azetidinium groups in their backbone can be designed as multifunctional amphiphilic materials with applications such as antimicrobial coatings. rwth-aachen.de The development of such functional polymers is a key area of research, aiming to mimic the structure and function of natural polymers. rwth-aachen.de

Recent research has also explored the synthesis of azetidine-based energetic materials, highlighting the versatility of the azetidine scaffold in materials science beyond polymerization. chemrxiv.orgnih.gov By leveraging photochemical strategies, densely functionalized azetidines can be synthesized at scale, leading to materials with tunable physical properties, including high densities and thermal stability. chemrxiv.orgnih.gov The introduction of the azetidine structure into molecules is considered an effective strategy for designing novel polycyclic energetic compounds. nih.gov

Table 1: Azetidine Analogs in Polymer and Materials Science

Monomer/Scaffold TypePolymerization/Synthesis MethodResulting Material/ApplicationKey FindingsReferences
Azetidine / N-AlkylazetidinesCationic Ring-Opening Polymerization (CROP)Poly(trimethylenimine) / PolyaminesPolymerization can be "living," allowing control over polymer architecture. Monomer basicity influences reaction kinetics. researchgate.net
Aminotelechelic Polytetrahydrofurans + EpichlorohydrinConversion of amino groups into azetidinium groupsMultifunctional Amphiphilic PolymersResulting polymers bear azetidinium groups and have potential as antimicrobial materials. rwth-aachen.de
Densely Functionalized AzetidinesVisible Light-Mediated aza Paternò-Büchi ReactionEnergetic MaterialsPhotochemical synthesis allows for scalable production of azetidines with tunable properties for use as melt-castable explosives or propellants. chemrxiv.org
Azobis-1,2,4-triazole / Bi-1,2,4-triazole with Azetidine StructuresNucleophilic SubstitutionPolycyclic Energetic MaterialsCombining azetidine with nitrogen-rich triazoles can effectively increase the density and decomposition temperature of the resulting materials. nih.gov

Development of Novel Chemical Scaffolds with Defined Pharmacological Profiles

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional complexity. nih.govnih.gov The synthesis and diversification of densely functionalized azetidine ring systems have enabled access to a wide variety of fused, bridged, and spirocyclic scaffolds for the generation of lead-like molecules, particularly for targeting the central nervous system (CNS). nih.govbroadinstitute.orgnih.govresearchgate.net

Research efforts have focused on creating libraries of diverse azetidine-based compounds and profiling their properties. nih.govnih.gov For example, the development of CNS-focused libraries involves synthesizing scaffolds and then measuring their in vitro physicochemical and pharmacokinetic properties to evaluate their potential as drug candidates. broadinstitute.orgnih.gov This systematic approach allows for the exploration of a vast chemical space to identify novel structures with specific biological activities. nih.govresearchgate.net

The versatility of the azetidine scaffold is demonstrated by the wide range of biological targets for which potent and selective inhibitors have been developed. Azetidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antiviral properties. nih.govjmchemsci.commdpi.comresearchgate.net

Key Research Findings in Azetidine Scaffold Development:

Antitumor Agents: Novel azetidine-containing analogs of TZT-1027, a dolastatin 10 analogue, have demonstrated potent antiproliferative activities against cancer cell lines like A549 and HCT116. mdpi.com Similarly, a series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones were synthesized and showed significant antiproliferative activity in breast cancer and chemoresistant colon cancer cells, with some compounds exhibiting greater potency than existing agents like combretastatin (B1194345) CA-4. mdpi.com

CNS-Active Agents: Azetidine analogs have been developed as potent inhibitors of vesicular dopamine uptake, which may have applications in treating substance abuse disorders. nih.gov The synthesis of diverse azetidine-based scaffolds has been specifically optimized to create libraries of compounds with physicochemical and pharmacokinetic properties suitable for targeting the CNS. nih.govresearchgate.net

Antimicrobial Agents: Azetidin-2-one (B1220530) (β-lactam) derivatives continue to be a focus of research for developing new antibiotics. jmchemsci.com Novel derivatives of 1H-benzimidazole containing an azetidin-2-one ring have been synthesized and shown to possess good antibacterial and cytotoxic activity in vitro. researchgate.net

Novel Synthetic Methodologies: Significant progress has been made in the synthesis of substituted azetidines. rsc.org New methods, including photochemical modifications of azetidine-2-carboxylic acids and strain-release difunctionalization of azabicyclo[1.1.0]butanes, have expanded the accessibility of diversely functionalized azetidine building blocks for drug discovery. acs.orgchemrxiv.orgchemrxiv.org These advancements enable the creation of novel scaffolds, such as N–SF5 azetidines, which exhibit enhanced stability and lipophilicity, positioning them as potential bioisosteres in medicinal chemistry. acs.org

Table 2: Pharmacological Profiles of Novel Azetidine-Based Scaffolds

Scaffold/Analog ClassPharmacological Target/ActivityKey Structural FeaturesExample FindingReferences
Fused, Bridged, and Spirocyclic AzetidinesCentral Nervous System (CNS) AgentsDiverse three-dimensional structures derived from a densely functionalized azetidine core.Libraries of thousands of spirocyclic azetidines have been synthesized and profiled for CNS drug-like properties. nih.govbroadinstitute.orgnih.govresearchgate.net
Azetidine-containing TZT-1027 AnalogsAntitumor / AntiproliferativePeptide mimics incorporating a 3-aryl-azetidine moiety.Compound 1a showed potent activity with IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines. mdpi.com
1-(3,5-Dimethoxyphenyl)azetidin-2-onesAntitumor (Microtubule-targeting)β-lactam ring with 3,5-dimethoxyphenyl at N-1 and various substituents at C-3 and C-4.The 3-hydroxyazetidin-2-one (B2692786) analog 12l was identified as highly potent, with an IC50 of 10 nM in MCF-7 breast cancer cells. mdpi.com
3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)azetidin-2-onesAntibacterial / CytotoxicAzetidin-2-one ring linked to a benzimidazole (B57391) scaffold.Several synthesized compounds exhibited good antibacterial activity and potent cytotoxic activity in vitro. researchgate.net
N–SF5 AzetidinesGeneral Medicinal Chemistry (Bioisosteres)Pentafluorosulfanyl (SF5) group on the azetidine nitrogen.These scaffolds demonstrate high aqueous stability and increased lipophilicity compared to N-alkyl analogs, offering a novel chemical space for drug design. acs.org

Analytical Data for this compound Remains Undisclosed in Public Scientific Literature

A comprehensive search of scientific databases, patent libraries, and publicly available chemical repositories has revealed a significant lack of detailed analytical and spectroscopic data for the chemical compound This compound . Despite its documented existence, specific experimental research findings required to fully characterize the molecule according to standard analytical methodologies are not available in the public domain.

Consequently, a detailed article focusing solely on the advanced spectroscopic and chromatographic analysis of this specific compound, as requested, cannot be generated at this time. Methodologies such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Gas Chromatography (GC) are standard for the structural elucidation and purity assessment of novel chemical entities. However, the application of these techniques to this compound and the resulting data—such as specific ¹H and ¹³C NMR chemical shifts, mass fragmentation patterns, characteristic IR absorption bands, UV-Vis absorption maxima, and GC retention times—have not been published in accessible literature.

Without this foundational, compound-specific data, any attempt to create the requested in-depth scientific article with detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy and authority.

Analytical Methodologies for the Characterization and Study of 1 2 Ethoxybenzyl Azetidine

Chromatographic Methods for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an essential and widely used technique for the qualitative monitoring of organic reactions. nih.gov It allows for the rapid separation of compounds in a mixture, providing a swift assessment of a reaction's progress. In the synthesis of azetidine (B1206935) derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. jmchemsci.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase. For azetidine compounds, the most common stationary phase is silica (B1680970) gel 60 F254. jmchemsci.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. The mobile phase travels up the plate via capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary and mobile phases.

After development, the separated spots are visualized. Compounds with chromophores can often be seen directly under UV light (typically at a wavelength of 254 nm). orgsyn.org For compounds that are not UV-active, chemical staining agents are used. A common stain for this class of compounds is a potassium permanganate (B83412) (KMnO4) solution, which reacts to produce colored spots. orgsyn.org By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials, a chemist can effectively monitor the reaction's progression toward completion.

Table 1: Typical TLC Parameters for Monitoring Azetidine Synthesis

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase A mixture of non-polar and polar solvents, commonly Hexane and Ethyl Acetate (EtOAc). The ratio is optimized to achieve good separation (e.g., 95:5 Hexane:EtOAc).

| Visualization | 1. UV light at 254 nm. 2. Staining with a potassium permanganate (KMnO4) or p-anisaldehyde solution. |

Flash Column Chromatography for Purification

Following the completion of a synthesis reaction, the crude product mixture must be purified to isolate the target compound from byproducts and unreacted starting materials. Flash column chromatography is the standard and most effective method for this purpose on a laboratory scale. google.com This technique is a form of preparative liquid chromatography that uses a column packed with a solid stationary phase, through which the crude mixture and a solvent (eluent) are passed. sigmaaldrich.com

For the purification of azetidine derivatives, silica gel with a particle size of 40-63 µm (230-400 mesh) is the most frequently used stationary phase. jmchemsci.com The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column. The eluent, a solvent system similar to that developed during TLC analysis, is then passed through the column under positive pressure (usually from compressed air or nitrogen). google.com This forces the solvent through the column at a higher flow rate than gravity alone, speeding up the separation process.

Components of the mixture separate based on their polarity and interaction with the silica gel. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer. The solvent exiting the column is collected in sequential fractions, which are then analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure 1-(2-Ethoxybenzyl)azetidine are then combined and the solvent is removed under reduced pressure to yield the purified compound. orgsyn.org

Table 2: Common Flash Column Chromatography Parameters for Azetidine Purification

Parameter Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Typically a gradient or isocratic system of Hexane and Ethyl Acetate (EtOAc). The specific ratio is determined by prior TLC analysis (e.g., 9:1 Hexane:EtOAc). bham.ac.uk
Loading Method The crude product is often adsorbed onto a small amount of silica gel and loaded as a dry powder onto the column.

| Fraction Analysis | Collected fractions are analyzed by TLC to determine their composition and purity. |

Elemental Analysis (C.H.N. Analysis)

Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a crucial final check on the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For a sample of this compound to be considered pure, the experimentally "found" values for C, H, and N must closely match the "calculated" theoretical values, typically falling within a narrow margin of ±0.4%. This confirmation is fundamental to verifying that the purified compound has the correct elemental composition corresponding to its proposed chemical structure.

The theoretical elemental composition of this compound is derived from its molecular formula, C12H17NO, and the atomic weights of its constituent elements.

Table 3: Elemental Analysis Data for this compound

Element Molecular Formula Calculated (%) Found (%)
Carbon (C) C12H17NO 75.35 Typically within ±0.4% of calculated value
Hydrogen (H) C12H17NO 8.96 Typically within ±0.4% of calculated value

Table of Compounds

Compound Name
This compound
Potassium permanganate
p-Anisaldehyde
Hexane

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxybenzyl)azetidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the azetidine ring can be functionalized via reductive amination between 2-ethoxybenzaldehyde and azetidine precursors. Key parameters include:

  • Catalysts : Use of palladium-based catalysts (e.g., Pd/C) for hydrogenation .
  • Solvents : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
    • Critical Analysis : Optimize temperature (60–80°C) and stoichiometry to minimize byproducts like over-alkylated derivatives .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify ethoxybenzyl and azetidine protons (e.g., δ 3.5–4.0 ppm for azetidine N-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 234.16) .
  • X-ray Crystallography : Resolves spatial arrangement of the azetidine ring and ethoxybenzyl substituent .

Q. What are the primary mechanisms by which this compound interacts with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition : The azetidine core may act as a rigid scaffold, enhancing binding to enzymes (e.g., kinases) via hydrogen bonding .
  • Receptor Modulation : Ethoxybenzyl groups influence lipophilicity, potentially targeting G-protein-coupled receptors (GPCRs) .
  • Validation : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) to reduce variability .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate target-specific effects .

Q. What computational strategies predict the binding affinity and conformational stability of this compound in drug discovery?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with proteins (e.g., voltage-gated sodium channels) .
  • Molecular Dynamics (MD) : Simulate solvated systems to assess stability of the azetidine ring under physiological conditions .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogenated (e.g., fluoro) or bulky groups (e.g., cyclohexyl) on the benzyl ring .
  • Activity Cliffs : Identify critical moieties (e.g., ethoxy group) using free-energy perturbation (FEP) calculations .
  • In Vivo Testing : Prioritize compounds with >50% oral bioavailability in rodent models .

Q. What are the key degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 37°C, monitoring degradation via HPLC .
  • Protective Strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce hydrolysis of the azetidine ring .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

  • Methodological Answer :

  • Catalysts : Chiral phosphoric acids (e.g., TRIP) induce asymmetry during ring-closing steps .
  • Kinetic Resolution : Use lipases or transition-metal complexes to separate enantiomers .

Q. What methodologies are recommended for assessing the in vitro and in vivo toxicity of this compound derivatives?

  • Methodological Answer :

  • In Vitro : MTT assays on hepatocyte cell lines (e.g., HepG2) to measure IC50_{50} values .
  • In Vivo : Acute toxicity studies in mice (OECD 423) to determine LD50_{50} and organ-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.